6-Bromo-2-chloro-3-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

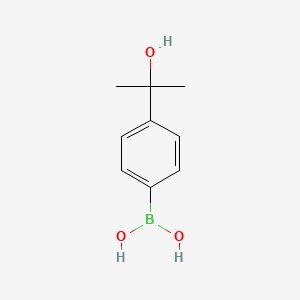

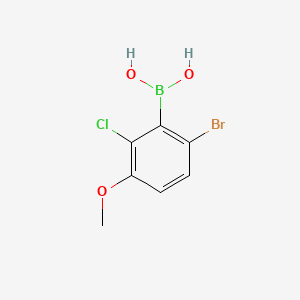

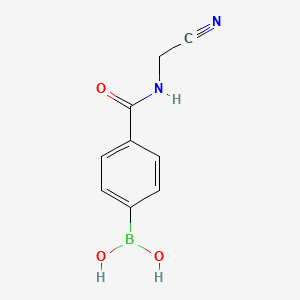

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO3 and a molecular weight of 265.3 g/mol . It belongs to the class of organoboron compounds and is commonly used in proteomics research.

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. While specific synthetic routes may vary, a common method includes the boronation of a suitable aryl halide (such as 2-chloro-6-bromophenyl) with a boronic acid reagent (e.g., trimethylboroxine). The resulting boronic acid can then be further functionalized to introduce the methoxy group at the 3-position .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-methoxyphenylboronic acid consists of a boron atom (B) bonded to a phenyl ring containing bromine (Br), chlorine (Cl), and a methoxy group (OCH3). The arrangement of these substituents around the boron center significantly influences its reactivity and properties .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boronate ester, allowing it to couple with aryl or vinyl halides under palladium catalysis. The resulting products find applications in medicinal chemistry, material science, and agrochemical synthesis .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Proteomics Research

As indicated by the search results, 6-Bromo-2-chloro-3-methoxyphenylboronic acid is utilized in proteomics research . It can be used to probe the structure and function of proteins, as well as in the study of protein interactions and the identification of biomarkers for diseases.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules .

Pharmacokinetics

The compound’s molecular weight (2653 g/mol) and its solid physical form suggest that it may have good bioavailability .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests that it could potentially be involved in the synthesis of various biologically active compounds .

Action Environment

The action of 6-Bromo-2-chloro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and temperature . Furthermore, the compound’s solid physical form suggests that it may be stable under normal environmental conditions .

Propriétés

IUPAC Name |

(6-bromo-2-chloro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITPGJUOVXQLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656913 |

Source

|

| Record name | (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-3-methoxyphenylboronic acid | |

CAS RN |

957062-55-4 |

Source

|

| Record name | B-(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)